molecular formula C16H12N2O3 B2365342 3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione CAS No. 385786-15-2

3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione

Cat. No. B2365342
M. Wt: 280.283
InChI Key: BUICQSTXYUZRMD-UVTDQMKNSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]pyran derivatives has been achieved using a superparamagnetic nanocatalyst Fe3O4@gly@Furfural@Co(NO3)2 . The nanocatalyst was functionalized with glycine, furfural, and cobalt (II) nitrate hexahydrate. The performance of the nanocatalyst was investigated for the one-pot multicomponent synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthetic Pathways : Researchers have developed efficient synthetic pathways for derivatives of benzo[b]pyran-2,4-dione, exploring their potential applications in medicinal chemistry and material science. For example, the reaction of ethyl 4H-pyran-4-one-2-carboxylate with 1,2-diaminobenzene led to the synthesis of a derivative of previously unknown benzo[g]pyrido[1,2-a]quinoxaline ring system, showcasing the versatility of pyranone derivatives in synthesizing novel heterocyclic compounds (Markees, 1990).

  • Crystal and Molecular Structures : The crystal and molecular structures of derivatives similar to "3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione" have been determined, highlighting their potential in forming stable intramolecular hydrogen bonds, which could influence their chemical reactivity and interaction with biological molecules (Małecka, Grabowski, & Budzisz, 2004).

Biological Activity and Applications

  • Antiallergic Compounds : Pyranenamines, derivatives similar to the compound of interest, have shown potent antiallergic activities in both in vitro and in vivo models. These compounds, evaluated through various assays, have been identified as significantly more potent than traditional antiallergic medications, suggesting their potential as novel therapeutic agents (Snader et al., 1979).

  • Synthesis of Pyrrolidine-2,4-diones : The synthesis of pyrrolidine-2,4-dione (tetramic acid) derivatives from similar compounds underlines their importance as intermediates in organic synthesis. These derivatives have been explored for their potential applications in pharmaceutical chemistry, showcasing the broad utility of the core structure of benzo[b]pyran-2,4-dione (Mulholland, Foster, & Haydock, 1972).

Material Science Applications

  • Catalysis and Green Chemistry : The compound's derivatives have been employed as catalysts in green chemistry applications, facilitating the synthesis of complex heterocyclic compounds in water, demonstrating an eco-friendly approach to chemical synthesis. This underlines the compound's versatility not only in organic synthesis but also in promoting sustainable chemical processes (Mohebat et al., 2017).

properties

IUPAC Name

4-hydroxy-3-(C-methyl-N-pyridin-2-ylcarbonimidoyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)21-16(14)20/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIUACBLEPPRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione

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